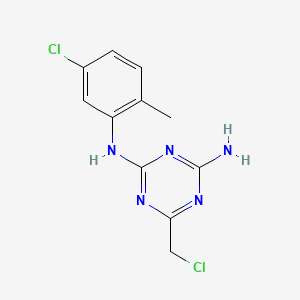

6-(chloromethyl)-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(Chloromethyl)-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a chloromethyl group at position 6 and a substituted aryl amine (5-chloro-2-methylphenyl) at position 2. Its molecular formula is C₁₂H₁₂Cl₂N₅ (molecular weight: ~297.17 g/mol). The compound has been synthesized via nucleophilic substitution reactions, as described in , where it was produced in a 14% yield using sodium methanolate and methyl 2-chloroacetate .

Properties

Molecular Formula |

C11H11Cl2N5 |

|---|---|

Molecular Weight |

284.14 g/mol |

IUPAC Name |

6-(chloromethyl)-2-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C11H11Cl2N5/c1-6-2-3-7(13)4-8(6)15-11-17-9(5-12)16-10(14)18-11/h2-4H,5H2,1H3,(H3,14,15,16,17,18) |

InChI Key |

WKFRPQOVQBKYAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)CCl |

Origin of Product |

United States |

Preparation Methods

Initial Chlorine Displacement with 5-Chloro-2-Methylaniline

Cyanuric chloride undergoes sequential substitution due to the varying reactivity of its chlorine atoms. The first substitution occurs at 0–5°C, where 5-chloro-2-methylaniline reacts with cyanuric chloride in acetone or tetrahydrofuran (THF) in the presence of a base (e.g., sodium bicarbonate). This yields 2-chloro-4-(5-chloro-2-methylphenylamino)-6-chloro-1,3,5-triazine.

Reaction Conditions

The selectivity for the 4-position is attributed to steric and electronic factors, as the 2- and 6-chlorines remain reactive for subsequent substitutions.

Introduction of the Chloromethyl Group

The second substitution introduces the chloromethyl moiety at the 6-position. Chloromethylation is achieved via nucleophilic aromatic substitution using chloromethylamine or a chloromethylating agent (e.g., chloromethyl methyl ether) in dichloromethane (DCM) with AlCl₃ as a catalyst.

Reaction Conditions

Final Amination at the 2-Position

The remaining chlorine at the 2-position is replaced by ammonia or methylamine under reflux conditions in ethanol/water. This step ensures complete substitution while preserving the chloromethyl group.

Reaction Conditions

One-Pot Synthesis via Phase-Transfer Catalysis

A streamlined one-pot method employs phase-transfer catalysis (PTC) to enhance reaction efficiency. Tetrabutylammonium bromide (TBAB) facilitates the sequential substitution of cyanuric chloride with 5-chloro-2-methylaniline and chloromethylamine in a biphasic system.

Reaction Conditions

-

Solvent : Toluene/H₂O

-

Catalyst : TBAB (5 mol%)

-

Temperature : 25°C (first substitution), 50°C (second substitution)

Advantages

Friedel-Crafts Alkylation for Chloromethylation

An alternative route involves Friedel-Crafts alkylation to introduce the chloromethyl group post-triazine formation. The pre-formed 2,4-diamino-6-chloro-1,3,5-triazine reacts with chloromethyl benzyl ether in chlorobenzene catalyzed by AlCl₃.

Reaction Conditions

Mechanistic Insight

The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ generates a chloromethyl carbocation intermediate.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to improve heat and mass transfer. Cyanuric chloride and amines are fed into a reactor with in-line mixing, achieving 90% conversion in <1 hour.

Parameters

Purification Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Recrystallization Data

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Stepwise Substitution | 70–85 | 8–12 | 97–99 | Moderate |

| One-Pot PTC | 75–82 | 4–6 | 95–98 | High |

| Friedel-Crafts Alkylation | 68–72 | 6–8 | 90–92 | Low |

| Continuous Flow | 90 | 1 | 98–99 | Industrial |

Key Observations

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Used as a for more complex molecules.

Biology: Investigated for and properties.

Industry: Used in and .

Mechanism of Action

- The compound’s effects depend on its specific application.

- In anticancer research , it may inhibit cell growth by interfering with DNA replication or protein synthesis.

Molecular Targets: DNA, enzymes, or cellular receptors.

Pathways: , cell cycle regulation, or DNA repair.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) 6-(Chloromethyl)-N,N-Dimethyl-1,3,5-Triazine-2,4-Diamine

- Molecular Formula : C₆H₁₀ClN₅

- Key Features : Replaces the aryl amine with dimethyl groups at position 2.

- The dimethyl groups may hinder hydrogen bonding, affecting solubility .

b) Simazine (6-Chloro-N,N′-Diethyl-1,3,5-Triazine-2,4-Diamine)

- Molecular Formula : C₇H₁₂ClN₅

- Key Features : Contains ethyl groups at positions 2 and 4 and a chlorine at position 4.

- Applications : A widely used herbicide with environmental persistence. The ethyl groups enhance soil adsorption, while the chlorine contributes to herbicidal activity .

- Comparison : The target compound’s chloromethyl and aryl groups may offer improved reactivity for pharmaceutical modifications compared to Simazine’s agrochemical design .

c) N,N′-Diallyl-6-Chloro-1,3,5-Triazine-2,4-Diamine

- Molecular Formula : C₉H₁₂ClN₅

- Key Features : Allyl groups at positions 2 and 3.

- Reactivity : The allyl groups enable participation in Diels-Alder reactions or polymerization, contrasting with the target compound’s electrophilic chloromethyl group .

d) 6-Chloro-N2-(4-Chlorophenyl)-N4-(1-Methylethyl)-1,3,5-Triazine-2,4-Diamine (CAS 30355-05-6)

- Molecular Formula : C₁₂H₁₃Cl₂N₅

- Key Features : A 4-chlorophenyl group at position 2 and an isopropyl group at position 4.

Key Observations:

- Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitutions, enabling coupling with hydroxyl or amine groups (e.g., , where it reacts with 7-hydroxy-4-methylcoumarin) .

- Lipophilicity : The 5-chloro-2-methylphenyl group increases logP compared to dimethyl or ethyl-substituted analogs, suggesting better membrane permeability .

Biological Activity

6-(Chloromethyl)-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₁Cl₂N₅

- Molecular Weight : 258.46 g/mol

- CAS Number : 644959-92-2

- Structure : The compound features a triazine core with chloromethyl and chloro-substituents that are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antibacterial and anti-inflammatory properties.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of 6-(chloromethyl)-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) :

- Against E. coli: MIC = 50 mg/mL.

- Against Staphylococcus aureus: MIC values reported between 25 mg/mL and 50 mg/mL depending on the assay conditions.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 25 - 50 |

| Pseudomonas aeruginosa | 40 |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. It has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- IC50 Values :

- COX-1: IC50 = 19.45 ± 0.07 μM.

- COX-2: IC50 = 23.8 ± 0.20 μM.

These values indicate that the compound may serve as a lead for developing new anti-inflammatory agents.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : By targeting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation.

- Disruption of Bacterial Cell Wall Synthesis : The chloromethyl group may interact with bacterial cell wall components, leading to cell lysis.

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

A study evaluated the antibacterial activity of various triazine derivatives including this compound using agar diffusion methods. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria. -

Anti-inflammatory Assessment :

In vivo studies using carrageenan-induced paw edema models showed that treatment with this compound significantly reduced swelling compared to control groups. -

Structure-Activity Relationship (SAR) :

Investigations into SAR have revealed that modifications in the triazine ring can enhance biological activity. Substituents like chloromethyl groups have been linked to increased potency against bacterial strains and inflammatory pathways.

Q & A

Basic Research Question

- In Vitro Assays : Dose-response studies (e.g., MTT assay) using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Triazine derivatives often exhibit IC values <50 µM, with activity linked to substituent electronic properties .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic targets .

- Comparative Analysis : Benchmark against known triazine-based drugs (e.g., simazine derivatives) to contextualize potency .

How can 3D-QSAR modeling be applied to predict and enhance the bioactivity of this compound?

Advanced Research Question

3D-QSAR requires:

- Descriptor Generation : Molecular alignment using docking software (e.g., AutoDock) to identify steric, electrostatic, and hydrophobic fields .

- Model Validation : Leave-one-out cross-validation and external test sets (e.g., CoMFA, CoMSIA) to ensure robustness (q > 0.5, r > 0.8) .

- Substituent Optimization : Modifying chloromethyl or phenyl groups based on contour maps to enhance binding affinity .

How can contradictions in reported biological activity data be resolved methodologically?

Advanced Research Question

- Meta-Analysis : Compare datasets across studies (e.g., differing IC values) by standardizing assay conditions (cell line, incubation time) .

- Structural Reanalysis : Verify compound identity via LC-MS to rule out degradation or isomerization .

- Mechanistic Studies : Use siRNA or CRISPR to confirm target specificity, ruling off-target effects .

What computational methods are recommended to study the substituent effects on reactivity and stability?

Advanced Research Question

- DFT Calculations : Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, predicting sites for nucleophilic/electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. DMSO) to assess stability under physiological conditions .

- Thermodynamic Analysis : Calculate Gibbs free energy () of substitution reactions to guide synthetic feasibility .

What are the advantages of microwave-assisted synthesis for this compound, and how is it implemented?

Advanced Research Question

Microwave irradiation reduces reaction times (e.g., from 24 hours to 2 hours) and improves regioselectivity. Key parameters:

- Power : 100–300 W to maintain temperatures at 80–120°C .

- Solvent Selection : High dielectric solvents (e.g., DMF) enhance microwave absorption .

- Scalability : Use sealed vessels with pressure control to prevent decomposition .

How do solvent polarity and protic/aprotic conditions influence the regioselectivity of triazine ring substitutions?

Advanced Research Question

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, favoring substitution at the 6-position .

- Protic Solvents (EtOH, HO) : Hydrogen bonding with NH groups can redirect reactivity to the 2- or 4-positions .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (e.g., 6-substitution), while higher temperatures (>80°C) favor thermodynamic outcomes .

What strategies are effective in resolving challenges in crystallizing this compound for X-ray analysis?

Advanced Research Question

- Solvent Screening : Use mixed solvents (e.g., EtOH/water) to modulate solubility .

- Seeding : Introduce microcrystals from slow evaporation to induce nucleation .

- Temperature Gradients : Gradual cooling from 60°C to 4°C to grow larger, defect-free crystals .

How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics in solution?

Advanced Research Question

- NOESY : Detect through-space interactions between chloromethyl and phenyl protons, confirming spatial proximity (<5 Å) .

- HSQC : Correlate H-C couplings to assign quaternary carbons in the triazine ring .

- Variable Temperature NMR : Monitor signal broadening at elevated temperatures to assess rotational barriers around the C-N bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.